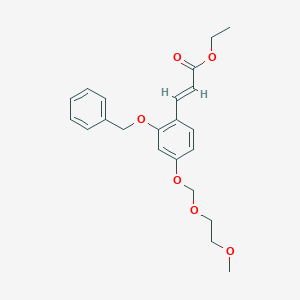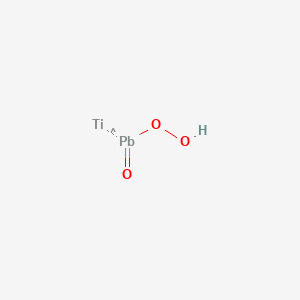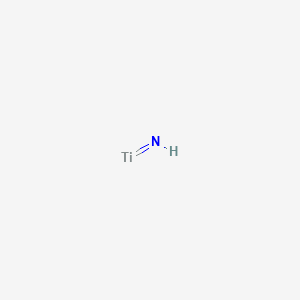
Iminotitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Iminotitanium is a useful research compound. Its molecular formula is HNTi and its molecular weight is 62.882 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iminotitanium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iminotitanium including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry : Iminotitanium is used in the convergent synthesis of specific chemical compounds like (.+-.)-monomorine (Mcgrane & Livinghouse, 1992).
Medical Applications : It serves as a diagnostic tool for identifying rare cases of hypersensitivity reactions to titanium, a material used in various surgical specialties (Wood & Warshaw, 2015).
Chemical Complex Formation : Iminotitanium complexes are precursors for reactive dihalo complexes and mixed chloroisopropoxytitanium complexes (Fleischer, Wunderlich, & Braun, 1998).
Catalysis in Organic Chemistry : These complexes are key intermediates in the anti-Markovnikov addition of primary amines to α-alkynes (Ward et al., 2004).
Dental Implant Materials : Iminotitanium is used in dental implant materials due to its biocompatible properties and potential for osseointegration between bone and implant surface (Lee et al., 2014).
Production of Complex Chemical Structures : It can be used in C-N coupling reactions to produce four-membered titanaazetidines (Trösch et al., 2001).
Host-Guest Chemistry : Iminotitanium hexanuclear complex encapsulates a chloride ion guest, indicating new potential in host-guest chemistry (Lorber & Vendier, 2013).
Reactions with Isocyanides : Iminotitanium complexes can participate in chemical reactions to produce iminoketene complexes and other complexes with isocyanides (Bashall et al., 2000).
Advanced Material Applications : Conjugated polymers with imine groups, which include iminotitanium, are used as optical pH sensors, detectors, catalyst carriers, light-emitting diodes, and potential materials for aerospace applications (Iwan & Sęk, 2008).
Agostic Interactions and Migratory Insertion : Iminotitanium alkyl cations possess weak agostic interactions and can be used for selective insertion into the Ti-alkyl bond (Bolton et al., 2005).
properties
IUPAC Name |
iminotitanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HN.Ti/h1H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYBPSFKEHXSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N=[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.882 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iminotitanium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

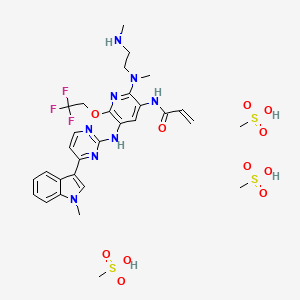

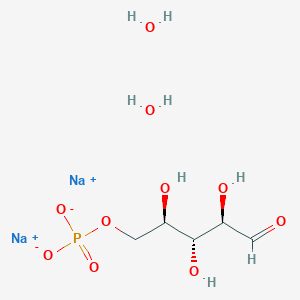
![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one;(2S)-2-(3-hydroxy-4-methoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B8143741.png)
![6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-[3-chloro-2-(cyclopropylamino)pyridin-4-yl]-5-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B8143749.png)
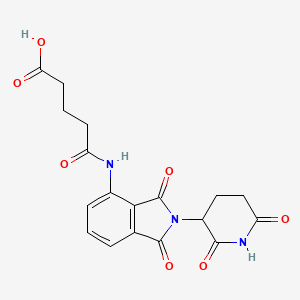
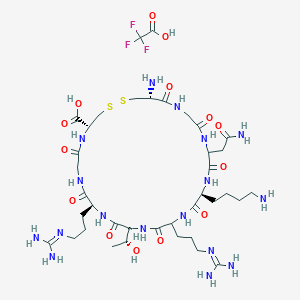
![Potassium (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B8143762.png)
![2,6-dimethoxy-4-[(E)-3-oxo-3-[2-(trimethylazaniumyl)ethoxy]prop-1-enyl]phenolate](/img/structure/B8143767.png)
![(11-Diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;sulfane](/img/structure/B8143770.png)

